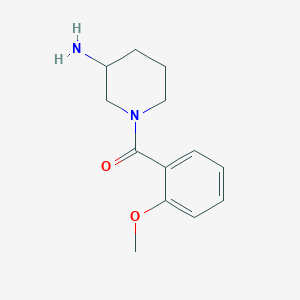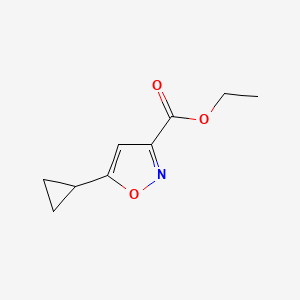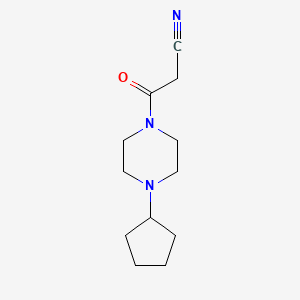
(3-Aminopiperidin-1-il)(2-metoxifenil)metanona
Descripción general
Descripción
3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (AMPPM) is an organic compound that belongs to the class of aminopiperidines. It is a white crystalline solid with a molecular weight of 214.29 g/mol and a melting point of 140-142°C. AMPPM is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including alkaloids, peptides, and other bioactive molecules. Furthermore, AMPPM has been studied for its biochemical and physiological effects in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in pain and inflammation. Inhibition of COX by (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is thought to reduce the production of prostaglandins, thus reducing pain and inflammation.
Biochemical and Physiological Effects
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone has been studied for its biochemical and physiological effects in various laboratory experiments. In animal studies, the compound has been shown to reduce inflammation and pain. Additionally, it has been shown to reduce the production of cytokines, which are proteins involved in inflammation. Furthermore, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone has been shown to have antioxidant and anti-apoptotic effects, which may protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is easy to synthesize and manipulate, making it suitable for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, the compound is highly toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, which may limit its utility in certain experiments.
Direcciones Futuras
The potential future directions for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are numerous. Further research is needed to better understand its mechanism of action and to develop more efficient and effective synthesis methods. Additionally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory agent. Additionally, further research is needed to explore its potential use in the synthesis of other bioactive molecules, such as peptides and alkaloids. Finally, further studies are needed to explore its potential use in drug delivery systems.
Aplicaciones Científicas De Investigación
Desarrollo de Materiales Fotocrómicos
(3-Aminopiperidin-1-il)(2-metoxifenil)metanona: tiene aplicaciones potenciales en el desarrollo de materiales fotocrómicos . Estos materiales cambian de color cuando se exponen a la luz, lo que los hace útiles para varios dispositivos fotónicos, como medios de memoria borrables, componentes de conmutación fotoóptica y pantallas. La estructura del compuesto permite modificaciones que pueden ajustar finamente sus propiedades fotocrómicas, como la colorabilidad y la tasa de desvanecimiento.
Síntesis Farmacéutica
Este compuesto es un intermedio valioso en la síntesis de urapidil , un medicamento que se utiliza para tratar la hipertensión esencial y las emergencias hipertensivas. Su estructura de marco es propicia para formar intermediarios clave en la producción de urapidil, lo que puede ser beneficioso para la fabricación farmacéutica a gran escala.
Química Medicinal
En química medicinal, This compound se puede utilizar para crear derivados fenóxicos con posibles aplicaciones terapéuticas . Estos derivados pueden exhibir una amplia gama de actividades farmacológicas, incluidas propiedades anticancerígenas, antiinflamatorias y antienvejecimiento, lo que hace que el compuesto sea una herramienta versátil para el descubrimiento y desarrollo de fármacos.
Síntesis Orgánica
El compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de derivados de piperidina . La piperidina es una estructura central en muchos productos farmacéuticos, y la capacidad de sintetizar varios derivados de piperidina a partir de este compuesto es crucial para el avance de la química orgánica y el diseño de fármacos.
Estudios Electroquímicos
This compound: puede influir en el comportamiento electroquímico de los derivados de naftopirano . Esta propiedad es significativa para estudiar los aspectos electroquímicos de los compuestos orgánicos, lo que puede conducir al desarrollo de nuevos materiales para el almacenamiento y conversión de energía.
Análisis de Propiedades Químicas
Las propiedades químicas del compuesto, como el punto de fusión, el punto de ebullición y el peso molecular, son esenciales para comprender su comportamiento en varios procesos químicos . Esta información es fundamental para los investigadores y químicos que trabajan con este compuesto en entornos de laboratorio.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPNAFOWPVUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)



![3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1464293.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)

![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

